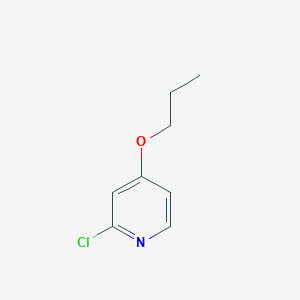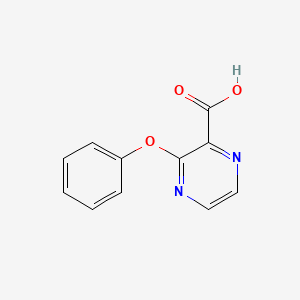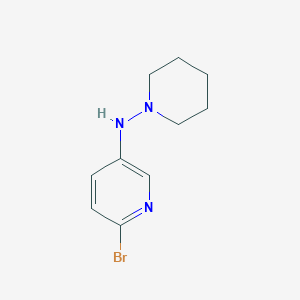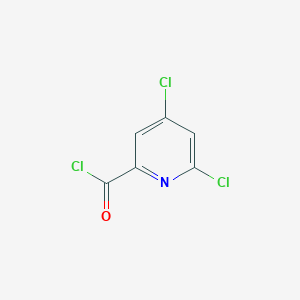
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
Übersicht
Beschreibung
“1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic organic compound. The pyridine ring is substituted with a bromine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a pyridine ring via a methylene bridge. The pyridine ring would have a bromine atom attached at the 5th position .Chemical Reactions Analysis
This compound, like other brominated aromatic compounds, could potentially undergo various types of reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and could be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Researchers have developed new methods for synthesizing derivatives of piperazine and pyridine, which are essential in creating potent chemical entities for various applications. For instance, a method for synthesizing N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a potential PET imaging agent for neuroinflammation, was reported. This compound was synthesized with a high radiochemical yield and purity, showcasing its application in neuroimaging and potentially neuroinflammatory disease research (Wang et al., 2018).
Potential Therapeutic Applications
Certain derivatives have shown promise in therapeutic applications. For example, thieno[2,3‐b][1,5]benzoxazepine derivatives, synthesized from 4-bromo-2-methylthiophene, demonstrated potent antipsychotic activity. These compounds are thienoanalogues of loxapine, indicating their potential use in treating psychiatric disorders (Kohara et al., 2002).
Molecular Imaging and Diagnostic Tools
Derivatives of 1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine are being explored as imaging agents in PET scans for diagnosing diseases. The synthesis of complex molecules for imaging the IRAK4 enzyme in neuroinflammation contexts highlights the compound's role in developing diagnostic tools and understanding disease mechanisms more deeply.
Biochemical and Pharmacological Research
In the field of pharmacology, research has focused on understanding the interactions between these derivatives and biological targets. For example, the study of 1,3,5-triazine derivatives as 5-HT6 serotonin receptor agents opens new avenues for treating cognitive impairments. Such compounds exhibit significant procognitive action and specific anxiolytic-like effects, underlining their potential in addressing cognitive disorders (Latacz et al., 2019).
Catalysts and Material Science
The synthesis of less symmetrical dicopper(II) complexes incorporating derivatives of piperazine has been studied for their catechol oxidase mimicry. These complexes provide insights into the design of bio-inspired catalysts for industrial applications, showcasing the versatility of this compound derivatives in catalysis (Merkel et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the compound could potentially participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound could potentially be involved in the sm cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown potential in the treatment of various diseases . For instance, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have demonstrated cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cell lines .
Action Environment
The sm cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can impact the expression of specific genes, thereby altering cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions with biomolecules are crucial for its biochemical activity, influencing the overall cellular response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the metabolic role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The distribution patterns can vary depending on the cell type and tissue, affecting the overall efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYUHYLQWGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728950 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160924-36-6 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



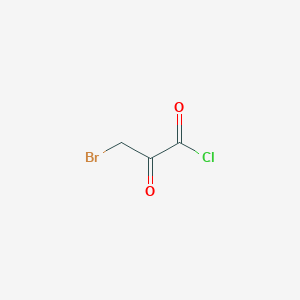

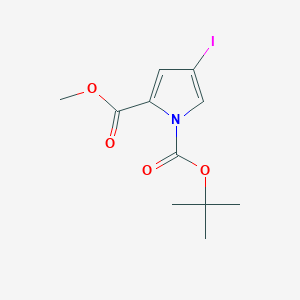
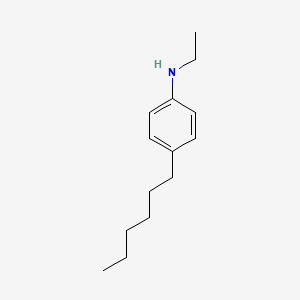
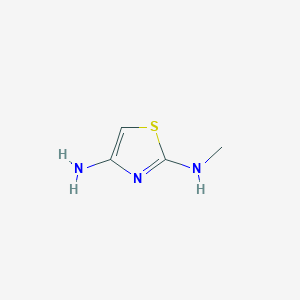
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

